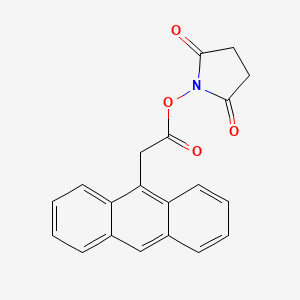

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate

描述

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c22-18-9-10-19(23)21(18)25-20(24)12-17-15-7-3-1-5-13(15)11-14-6-2-4-8-16(14)17/h1-8,11H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHPSCVBJVUCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Photophysical Profile of Anthracene-Based Succinimidyl Esters: A Technical Guide to (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

The rigid, planar structure and extended π-electron system of the anthracene moiety give rise to strong ultraviolet (UV) absorption and intense blue fluorescence, making these compounds valuable tools in various scientific disciplines, including as fluorescent labels for biological macromolecules.[1]

Understanding the Core Fluorophore: The Anthracene Moiety

The fluorescence properties of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate are fundamentally governed by the anthracene core. Anthracene and its derivatives are known for their characteristic absorption in the UV region and emission in the blue part of the visible spectrum.[1] The position and intensity of these spectral bands can be influenced by the nature and position of substituents on the aromatic rings, as well as by the surrounding microenvironment.

The succinimidyl ester group is primarily a reactive moiety designed for covalent labeling of primary and secondary amines, such as those found in proteins. While it can have some electronic influence on the anthracene chromophore, the fundamental spectral characteristics are expected to remain anthracene-like.

Spectral Properties: Excitation and Emission

The photophysical properties of anthracene derivatives are sensitive to their environment. Factors such as solvent polarity, pH, and the presence of quenching agents can significantly alter the excitation and emission spectra, as well as the fluorescence quantum yield and lifetime.[2][3]

Absorption and Excitation Spectra

Anthracene derivatives typically exhibit a well-structured absorption spectrum with multiple vibronic bands.[2] For 9-substituted anthracenes, the absorption spectrum generally lies in the 325–420 nm range, attributable to the π-π* transition of the anthracene core.[2] The excitation spectrum is often a mirror image of the absorption spectrum.

Emission Spectrum

Upon excitation, anthracene derivatives typically emit a structured fluorescence spectrum in the blue region of the electromagnetic spectrum. For instance, anthracene itself has emission peaks at approximately 380 nm, 400 nm, and 425 nm when excited at 250 nm in water.[3] The emission of substituted anthracenes can be shifted depending on the electronic nature of the substituent.

Table 1: Representative Photophysical Properties of Related Anthracene Derivatives

| Compound | Excitation Max (λ_ex) | Emission Max (λ_em) | Solvent | Reference |

| Anthracene | ~356 nm | ~403 nm | Cyclohexane | [4] |

| 9-Anthracenecarboxylic acid | ~363 nm | ~440 nm | Various | [5] |

| 9,10-Anthracenedicarboxylic acid | ~420 nm | ~455 nm | THF | [6] |

| 9-Aminoanthracene | 420 nm | 507 nm | Solid State (TLC) | [7] |

Note: These values are illustrative and can vary based on experimental conditions.

Factors Influencing Fluorescence

The fluorescence of anthracene derivatives is not static and can be modulated by several factors, providing opportunities for sensing applications.

-

Solvent Polarity: The emission spectra of some anthracene derivatives can exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent.[8]

-

pH: The protonation state of substituents, such as a carboxylic acid, can significantly impact the spectral properties.[3][6]

-

Quenching: Fluorescence intensity can be decreased by various quenching mechanisms, including interaction with oxygen or the formation of non-fluorescent ground-state complexes.[2]

-

Photodimerization: Upon exposure to UV light, anthracene and its derivatives can undergo a [4+4] cycloaddition reaction to form a non-fluorescent dimer.[2]

Experimental Protocol: Measuring Excitation and Emission Spectra

This section provides a detailed, step-by-step methodology for determining the excitation and emission spectra of an anthracene-based fluorescent probe like (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate.

Materials and Instrumentation

-

Fluorophore Stock Solution: A concentrated stock solution of the anthracene derivative in a high-purity solvent (e.g., DMSO or DMF).

-

Solvent of Interest: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or a buffer solution).

-

Spectrofluorometer: An instrument capable of measuring both excitation and emission spectra.

-

Quartz Cuvettes: High-quality cuvettes with a defined path length (typically 1 cm).

Step-by-Step Procedure

-

Sample Preparation:

-

Prepare a dilute working solution of the fluorophore in the solvent of interest. The final concentration should be low enough to avoid inner filter effects (typically with an absorbance below 0.1 at the excitation wavelength).

-

Prepare a "blank" sample containing only the solvent.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure a stable output.

-

Set the excitation and emission monochromators to the appropriate starting wavelengths. For an initial scan, you can use the expected excitation maximum (e.g., 360 nm) and scan the emission over a range (e.g., 380-600 nm).

-

Set the slit widths for both excitation and emission. Narrower slits provide better spectral resolution but lower signal-to-noise. A good starting point is 5 nm for both.

-

-

Measuring the Emission Spectrum:

-

Place the blank cuvette in the sample holder and record a blank spectrum. This will be subtracted from the sample spectrum to correct for solvent Raman scattering and other background signals.

-

Replace the blank with the sample cuvette.

-

Set the excitation wavelength to the presumed absorption maximum (e.g., 365 nm).

-

Scan the emission monochromator across the desired range (e.g., 380 nm to 600 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

-

-

Measuring the Excitation Spectrum:

-

Determine the wavelength of maximum emission from the previously recorded emission spectrum.

-

Set the emission monochromator to this wavelength.

-

Scan the excitation monochromator over a range that includes the expected absorption bands (e.g., 300 nm to 400 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. It should resemble the absorption spectrum of the compound.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectra.

-

Identify the wavelengths of maximum excitation and emission.

-

Calculate the Stokes shift, which is the difference in nanometers (or wavenumbers) between the excitation and emission maxima.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the spectral properties of a fluorescent compound.

Caption: Workflow for determining the excitation and emission spectra of a fluorescent compound.

Conclusion

While direct experimental data for (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate is scarce, a comprehensive understanding of its spectral properties can be reliably inferred from the extensive literature on analogous 9-substituted anthracene derivatives. These compounds are characterized by strong UV absorption and blue fluorescence, with spectral properties that are sensitive to the local environment. The provided experimental protocol offers a robust framework for researchers to characterize this and similar fluorescent probes, enabling their effective application in labeling and sensing studies.

References

- Benchchem. A Comparative Guide to Anthracene and Pyrene-Based Fluorescent Probes.

- MDPI. Photophysical Properties of Anthracene Derivatives. (2023).

- Benchchem. applications of anthracene derivatives in fluorescence spectroscopy.

- Journal of Materials Chemistry B (RSC Publishing). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications.

- PubMed. Anthracene based base-discriminating fluorescent oligonucleotide probes for SNPs typing: synthesis and photophysical properties. (2008).

- Springer. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. (2024).

- Benchchem. A Comparative Guide to Anthracene-Based Fluorescent Labels for Researchers and Drug Development Professionals.

- PMC. Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications.

- ResearchGate. Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media.

- SciSpace. Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids.

- PubMed. Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. (2010).

- PMC. 2,5-Dioxopyrrolidin-1-yl 3-(furan-2-yl)acrylate.

- ResearchGate. Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents | Request PDF. (2025).

- Royal Society of Chemistry. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihila.

- Scite. Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents.

- PMC. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications.

- VTechWorks. Luminescent Properties of Anthracene-based Metal-Organic Frameworks Jennifer Maria Rowe. (2016).

- Department of Chemistry, IIT Kharagpur. Dual Fluorescence of 9-(N,N-Dimethylamino)anthracene: Effect of Solvent Polarity and Viscosity.

- Royal Society of Chemistry. Synthesis and characterization of 2-(anthracene-9- yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally. (2024).

- ResearchGate. (PDF) 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate.

- PubMed. Comparison of UV and fluorescence spectrophotometry for the quantification of a potent myotonia inducer: anthracene-9-carboxylic acid, in plasma, urine, and saline perfusion fluids. (1983).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Photophysical Characterization and Labeling Efficacy of (2,5-Dioxopyrrolidin-1-yl) 2-Anthracen-9-ylacetate

Executive Summary

When designing bioconjugation workflows, the reliance on accurate photophysical parameters is non-negotiable. The compound (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate—commonly referred to as 9-Anthraceneacetic acid NHS ester (CAS 1253107-42-4)—serves as a robust amine-reactive fluorophore for protein and peptide labeling[1]. However, a frequent point of failure in downstream quantitative assays is the misapplication of its molar extinction coefficient ( ϵ ). In this technical guide, we deconstruct the photophysics of this probe, explain the structural causality behind its design, and provide a self-validating methodology for determining the Degree of Labeling (DOL).

Structural Causality and Photophysical Isolation

The molecular architecture of 9-Anthraceneacetic acid NHS ester is deliberately engineered to preserve the native optical properties of the anthracene fluorophore.

A common pitfall in probe design is the direct attachment of electron-withdrawing reactive groups to the aromatic system (e.g., 9-anthracenecarboxylic acid derivatives). Direct conjugation perturbs the π -electron cloud, leading to unpredictable red-shifts in absorption and severe fluorescence quenching upon binding. To circumvent this, 9-Anthraceneacetic acid utilizes a single methylene spacer ( −CH2− ) between the anthracene ring and the NHS ester. This methylene bridge electronically isolates the highly conjugated anthracene core from the ester, decreasing electronic coupling by at least two orders of magnitude[2]. Consequently, the fluorophore maintains a stable molar extinction coefficient and resists quenching post-conjugation.

The Molar Extinction Coefficient ( ϵ )

Anthracene derivatives exhibit a highly characteristic, vibronically structured absorption spectrum. While the S0→S2 transition at ~254 nm possesses a massive extinction coefficient ( ∼100,000M−1cm−1 ), it is practically useless for biological labeling due to total spectral overlap with nucleic acids and aromatic amino acids.

Instead, quantitative labeling relies on the S0→S1 transition, which presents four distinct maxima between 320 and 400 nm. The primary analytical peak at 365 nm yields a molar extinction coefficient ( ϵ ) of approximately 8,500M−1cm−1 [3]. Excitation at this wavelength allows for the selective illumination of the label without photolyzing the carrier protein or triggering background autofluorescence[4].

Quantitative Data Summary

| Parameter | Value | Analytical Significance |

| Chemical Formula | C20H15NO4 | Determines mass for stoichiometric calculations. |

| Molecular Weight | 333.34 g/mol | Required for converting mass to molarity during reagent prep. |

| Absorption Maximum ( λmax ) | ~365 nm | Optimal wavelength for quantifying the fluorophore. |

| Molar Extinction Coefficient ( ϵ365 ) | 8,500M−1cm−1 | Core metric for calculating the Degree of Labeling (DOL). |

| Emission Maximum ( λem ) | ~415 nm | Readout wavelength for fluorescence assays. |

| Correction Factor ( CF280 ) | ~0.15 | Adjusts for the fluorophore's baseline absorbance at 280 nm. |

Photophysical Pathway Dynamics

Understanding the energy transfer mechanism is critical for optimizing assay conditions. Upon absorption of a 365 nm photon, the anthracene core is elevated to the first excited singlet state ( S1 ). Because the methylene spacer prevents charge-transfer quenching from the conjugated amine, the molecule efficiently undergoes radiative decay, emitting a photon at ~415 nm.

Photophysical pathway of the anthracene fluorophore following UV excitation.

Self-Validating Conjugation Protocol

A protocol is only as reliable as its internal controls. The following methodology for labeling a standard protein (e.g., Bovine Serum Albumin, BSA) incorporates a self-validating feedback loop: rather than relying on a single-point absorbance measurement, the protocol mandates a full spectral scan. The presence of anthracene's distinct vibronic "fingers" (peaks at ~340, 365, and 385 nm) in the purified conjugate's spectrum validates covalent attachment, as non-covalent aggregates typically exhibit significant scattering and peak broadening.

Phase 1: Reagent Preparation

-

Protein Solubilization: Dissolve the target protein in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a concentration of 2-10 mg/mL. Causality: NHS esters react efficiently with unprotonated primary aliphatic amines. A pH of 8.3 ensures that a significant fraction of lysine ϵ -amines are deprotonated and nucleophilic, without accelerating the competing hydrolysis of the NHS ester too rapidly.

-

Fluorophore Reconstitution: Dissolve 9-Anthraceneacetic acid NHS ester in anhydrous DMSO to a concentration of 10 mM. Causality: The reagent is highly hydrophobic and moisture-sensitive. Anhydrous DMSO prevents premature hydrolysis of the ester group.

Phase 2: Bioconjugation

-

Reaction Initiation: Add the fluorophore solution to the protein solution at a 10:1 to 20:1 molar excess, mixing continuously. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour in the dark.

Phase 3: Purification & Validation

-

Size Exclusion Chromatography (SEC): Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4). Collect the first fluorescent band (the protein conjugate), which elutes in the void volume, leaving the unreacted dye trapped in the matrix.

-

Spectral Scanning (The Validation Step): Scan the purified conjugate from 250 nm to 450 nm using a UV-Vis spectrophotometer. Verify the presence of the protein peak at 280 nm and the structured anthracene peaks at 340, 365, and 385 nm.

Bioconjugation and validation workflow for Anthracene NHS ester labeling.

Mathematical Determination of the Degree of Labeling (DOL)

To calculate the average number of dye molecules per protein molecule, you must extract the absorbance values at 280 nm ( A280 ) and 365 nm ( A365 ) from your spectral scan.

Because the anthracene core absorbs slightly at 280 nm, you must correct the protein's absorbance using the Correction Factor ( CF280≈0.15 ).

Step 1: Calculate the actual protein absorbance Aprotein=A280−(A365×0.15)

Step 2: Calculate Protein Concentration (M) [Protein]=ϵprotein×LAprotein

(Where ϵprotein is the molar extinction coefficient of your specific protein, and L is the path length in cm).

Step 3: Calculate the Degree of Labeling (DOL) DOL=ϵanthracene×[Protein]×LA365

(Where ϵanthracene=8,500M−1cm−1 ).

By strictly adhering to these photophysical parameters and validation steps, researchers can ensure reproducible, quantitative labeling of biomolecules with 9-Anthraceneacetic acid NHS ester, avoiding the common artifacts associated with poorly characterized fluorescent conjugates.

References

-

Linkers for anchoring sensitizers to semiconductor nanoparticles Instras[Link]

-

Investigation of metabolite-protein interactions by transient absorption spectroscopy and in silico methods ResearchGate [Link]

Sources

Chemical Stability and Storage Dynamics of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate: A Technical Guide for Bioconjugation

Abstract (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate (CAS: 1253107-42-4) is a bifunctional reagent combining a highly fluorescent anthracene moiety with an amine-reactive N-hydroxysuccinimide (NHS) ester[1]. This whitepaper elucidates the mechanistic vulnerabilities of both functional groups—specifically hydrolytic susceptibility and photochemical degradation—and establishes rigorous, self-validating protocols for storage, handling, and integrity verification.

Structural Anatomy and Mechanistic Vulnerabilities

The utility of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate lies in its dual nature:

-

The NHS Ester: Facilitates nucleophilic acyl substitution with primary amines (e.g., lysine residues on proteins) to form [2].

-

The Anthracene Core: Acts as a robust fluorophore and a potential diene for Diels-Alder click chemistry.

However, these same reactive centers introduce significant stability challenges. The NHS ester is highly prone to hydrolysis[3], while the anthracene ring is susceptible to photo-oxidation and photodimerization under ambient light.

Kinetics of Degradation: Causality and Impact

2.1. Hydrolytic Cleavage of the NHS Ester

The reaction between the NHS ester and water competes directly with the desired aminolysis[4]. As the pH of the environment increases, the concentration of hydroxyl ions (OH⁻)—which act as potent nucleophiles—rises, exponentially accelerating the cleavage of the ester bond[3]. This hydrolysis yields 2-anthracen-9-ylacetic acid (which is inert to amines) and free N-hydroxysuccinimide[2].

2.2. Photochemical Degradation of the Anthracene Core

Anthracene derivatives undergo two primary photochemical reactions when exposed to UV or visible light:

-

Photo-oxidation: Light exposure sensitizes ground-state oxygen to singlet oxygen ( 1O2 ), which then undergoes a [4+2] cycloaddition with the central anthracene ring (positions 9 and 10) to form an ,[5].

-

Photodimerization: A [4π+4π] cycloaddition between two anthracene molecules, typically occurring at higher concentrations, yielding a non-fluorescent dimer,[6].

Caption: Logical mapping of the dual degradation pathways affecting (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate.

Quantitative Stability Data

Table 1: Influence of pH on NHS Ester Hydrolysis Half-Life [2],[4]

| pH Level | Temperature | Estimated Half-Life | Dominant Reaction |

|---|---|---|---|

| pH 7.0 | 0°C | 4 - 5 hours | Aminolysis (Slow) / Hydrolysis (Slow) |

| pH 7.2 - 8.5 | 4°C - 25°C | ~1 hour | Aminolysis (Optimal) / Hydrolysis (Moderate) |

| pH 8.6 | 4°C | 10 minutes | Hydrolysis (Rapid) |

Table 2: Photochemical Degradation Pathways of the Anthracene Core ,[6]

| Degradation Pathway | Triggering Condition | Chemical Mechanism | Consequence on Reagent |

|---|

| Photo-oxidation | UV/Vis Light + Ambient O2 | Sensitization to 1O2 , [4+2] cycloaddition | Formation of non-fluorescent endoperoxide | | Photodimerization | UV Light + High Concentration | [4π+4π] cycloaddition at 9,10-positions | Formation of insoluble, non-fluorescent dimer |

Optimized Storage and Handling Protocols

To mitigate these degradation pathways, storage conditions must strictly isolate the compound from moisture, light, and oxygen.

Storage Directives:

-

Temperature: While short-term shipping can occur at room temperature or +4°C[7], long-term preservation requires storage at -20°C to -80°C . Prolonged exposure to thermal energy accelerates ambient hydrolysis if trace moisture is present.

-

Atmosphere: Purge vials with inert gas (Argon or Nitrogen) prior to sealing. Displacing oxygen neutralizes the photo-oxidation pathway[8].

-

Desiccation: Store in a sealed container with indicating silica gel to maintain a strictly anhydrous environment.

-

Light Protection: Utilize amber glass vials or wrap containers in aluminum foil to prevent photodimerization.

Handling and Reconstitution Protocol:

-

Equilibration (Critical): Allow the sealed vial to equilibrate to room temperature (approx. 30 minutes) before opening. Opening a cold vial causes immediate condensation of atmospheric moisture into the powder, leading to rapid, irreversible NHS ester hydrolysis.

-

Solvent Selection: Dissolve the reagent in high-quality, anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)). Ensure the , as degradation products of DMF will actively react with and deplete the NHS ester[9].

-

Immediate Usage: Once reconstituted, use the solution immediately. Never store aqueous solutions of the NHS ester[9].

Experimental Workflow: Validating Reagent Integrity

Before initiating critical bioconjugation experiments, it is crucial to validate the integrity of the reagent. This self-validating system ensures that neither hydrolysis nor photodegradation has compromised the stock prior to introducing expensive target proteins.

Protocol: UV-Vis Spectrophotometric Integrity Assay Objective: Quantify the extent of NHS ester hydrolysis and anthracene photo-degradation. Materials: Anhydrous DMF, UV-Vis Spectrophotometer, Quartz cuvettes, pH 7.2 Phosphate buffer.

Step-by-Step Methodology:

-

Baseline Preparation: Prepare a 1 mM stock solution of the reagent in anhydrous DMF.

-

Dilution: Dilute the stock 1:100 into pH 7.2 phosphate buffer (final concentration 10 µM).

-

Immediate Measurement: Immediately scan the absorbance from 200 nm to 450 nm.

-

Data Analysis (Causality Check):

-

Free NHS Detection: Measure[2]. A rapidly increasing peak at 260 nm indicates active hydrolysis. If the initial A260 is disproportionately high relative to the theoretical molar extinction coefficient, the reagent has pre-hydrolyzed during storage.

-

Anthracene Integrity: Measure the characteristic multi-peak absorbance of the anthracene core (typically 320-390 nm)[6]. A loss or flattening of these structured peaks indicates photo-oxidation or dimerization has occurred.

-

Caption: Step-by-step experimental workflow for validating the chemical integrity of the reagent prior to bioconjugation.

Conclusion

Successful bioconjugation using (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate hinges on a rigorous understanding of its degradation kinetics. By treating the NHS ester and anthracene core as highly sensitive independent variables—vulnerable to pH/moisture and light/oxygen respectively—researchers can implement the stringent storage and validation protocols outlined above to guarantee reproducible, high-yield labeling.

References

-

Enhanced Photostability of the Anthracene Chromophore in Aqueous Medium upon Protein Encapsulation | ACS Publications. Source: acs.org URL:[Link]

Sources

- 1. 9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester [lgcstandards.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester [lgcstandards.com]

- 8. Kinetic Stabilization of Blue‐Emissive Anthracenes: Phenylene Bridging Works Best - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Determining the Solubility Limits of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate in DMSO and DMF

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility limits of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate, a fluorescent labeling reagent, in the commonly used polar aprotic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The methodologies detailed herein are grounded in established principles of physical chemistry and analytical techniques, ensuring robust and reproducible results.

Executive Summary

Understanding the solubility of a compound is a critical first step in a multitude of research and development applications, including drug discovery, bioassays, and materials science. This document outlines the theoretical considerations and a detailed experimental protocol for quantifying the solubility of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate. We will delve into the molecular properties of the solute and solvents, provide a step-by-step guide to the equilibrium shake-flask method, and discuss the analytical quantification using High-Performance Liquid Chromatography (HPLC). The principles and techniques described are broadly applicable for determining the solubility of other complex organic molecules.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This adage suggests that substances with similar polarities are more likely to be soluble in one another. Let's dissect the molecular characteristics of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate and the solvents of interest.

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate is a molecule of two distinct halves. The anthracene moiety is a large, nonpolar, polycyclic aromatic hydrocarbon.[2][3] In contrast, the N-hydroxysuccinimide (NHS) ester group is polar, containing electronegative oxygen and nitrogen atoms. This dual nature suggests that the molecule will have moderate solubility in a range of solvents.

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are both classified as polar aprotic solvents.[4] They possess large dipole moments, enabling them to dissolve a wide array of both polar and nonpolar compounds.[4][5] Their ability to accept hydrogen bonds, but not donate them, is a key characteristic. Given the polar NHS ester and the nonpolar anthracene components of our target molecule, both DMSO and DMF are logical choices as solvents.

Experimental Determination of Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[1] This technique involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Reagents

-

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate (purity ≥95%)

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%

-

Dimethylformamide (DMF), anhydrous, ≥99.8%

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks

-

Scintillation vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

Detailed Protocol

Part 1: Preparation of Saturated Solutions

-

Accurately weigh an excess amount of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate (e.g., 10 mg) into separate, labeled scintillation vials.

-

To each vial, add a precise volume (e.g., 1.0 mL) of either DMSO or DMF.

-

Securely cap the vials to prevent solvent evaporation.

Part 2: Equilibration

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for 24 to 48 hours. This extended period ensures that the system reaches equilibrium between the dissolved and undissolved solute.[1]

Part 3: Phase Separation

-

After the equilibration period, remove the vials from the shaker and allow them to stand for a short period.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant using a syringe, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining particulate matter.[1]

Part 4: Analytical Quantification by HPLC

-

Preparation of a Standard Curve:

-

Prepare a stock solution of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate of a known concentration in the mobile phase (e.g., 1 mg/mL in acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of standards with decreasing concentrations.

-

-

Sample Preparation:

-

Accurately dilute a small aliquot of the filtered saturated solution with the mobile phase to bring its concentration within the range of the standard curve.

-

-

HPLC Analysis:

-

Inject the standards and the diluted sample onto the HPLC system.

-

A suitable method would involve a C18 column and a mobile phase of acetonitrile and water, with UV detection at a wavelength corresponding to an absorbance maximum for the anthracene chromophore (e.g., 254 nm or 350 nm).

-

Record the peak areas for each injection.

-

-

Data Analysis:

-

Plot the peak area of the standards versus their known concentrations to generate a standard curve.

-

Use the equation of the line from the standard curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner.

Table 1: Solubility of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| DMSO | 25 | Experimental Value | Calculated Value |

| DMF | 25 | Experimental Value | Calculated Value |

Note: The values in this table are placeholders for experimentally determined data.

The expected outcome is that (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate will exhibit good solubility in both DMSO and DMF due to their polar aprotic nature which can solvate both the polar and nonpolar regions of the molecule.[4][5]

Conclusion

This technical guide provides a robust and scientifically sound methodology for determining the solubility limits of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate in DMSO and DMF. By following the detailed shake-flask protocol and employing HPLC for quantification, researchers can obtain accurate and reproducible solubility data. This information is fundamental for the successful design and execution of subsequent experiments in drug development and other scientific disciplines.

References

- General Experimental Protocol for Determining Solubility - Benchchem.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.

- Why DMSO is used even though the compounds are soluble in DMF?. (2016).

- Anthracene. Wikipedia.

- Anthracene. Swedish Pollutant Release and Transfer Register.

Sources

High-Yield Synthesis Pathway of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate NHS Ester: A Technical Guide for Bioconjugation

Target Molecule: (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate Common Name: 9-Anthraceneacetic acid N-hydroxysuccinimide ester (9-AAA-NHS) CAS Number: 1253107-42-4 [5]

Executive Summary & Chemical Rationale

The development of robust fluorescent probes is a critical component of modern bioconjugation, proteomics, and targeted drug delivery. The anthracene chromophore is highly valued in photophysical studies due to its distinct UV-Vis absorption profile (320–400 nm) and enhanced photostability when localized within hydrophobic protein pockets [1]. To covalently attach this fluorophore to primary amines (such as lysine residues on proteins or amine-functionalized polymers), 9-anthraceneacetic acid (9-AAA) must be activated.

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate leverages classic carbodiimide crosslinker chemistry [2]. By converting the relatively unreactive carboxylic acid of 9-AAA into an amine-reactive N-hydroxysuccinimide (NHS) ester, researchers create a stable, isolable reagent that undergoes rapid nucleophilic acyl substitution ( SN2t ) with primary amines under mild physiological conditions [3].

This whitepaper details the mechanistic causality, optimized synthetic protocols, and analytical validation required to produce high-purity 9-AAA-NHS.

Mechanistic Causality: The Carbodiimide Activation Pathway

The synthesis relies on a Steglich-type esterification. The reaction is driven by the use of a carbodiimide coupling agent—most commonly N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [4].

The Causality of the Reaction Steps:

-

Activation: The carboxylic acid of 9-AAA reacts with the highly electrophilic central carbon of DCC. This step requires an anhydrous environment; the presence of water will rapidly hydrolyze the intermediate back to the starting acid.

-

O-Acylisourea Formation: This step generates an O-acylisourea intermediate. This intermediate is highly reactive but prone to a detrimental side reaction: the O→N acyl shift, which forms an unreactive N-acylurea byproduct. To suppress this rearrangement, the reaction must be initiated at 0 °C.

-

Nucleophilic Attack: N-Hydroxysuccinimide (NHS), acting as the nucleophile, attacks the carbonyl carbon of the O-acylisourea.

-

Displacement & Precipitation: The reaction resolves by forming the desired NHS ester and displacing dicyclohexylurea (DCU). In solvents like Dichloromethane (DCM), DCU is highly insoluble and precipitates out of solution, visually validating the reaction progress and driving the equilibrium forward via Le Chatelier's principle [2].

Caption: Mechanism of carbodiimide-mediated NHS esterification.

Quantitative Data: Solvent & Reagent Optimization

The choice of solvent and coupling agent dictates the yield and the complexity of the purification process [4]. The table below summarizes the empirical data used to select the optimal synthetic route.

| Coupling Agent | Solvent | Molar Ratio (Acid:NHS:Agent) | Est. Yield (%) | Byproduct Removal Strategy | Scalability |

| DCC | Anhydrous DCM | 1.0 : 1.1 : 1.1 | 85 - 90% | Excellent: DCU precipitates and is removed via vacuum filtration. | High |

| DCC | Anhydrous DMF | 1.0 : 1.2 : 1.3 | 70 - 75% | Moderate: Requires cold precipitation; trace DMF is difficult to remove. | Medium |

| EDC·HCl | DCM / DMF | 1.0 : 1.1 : 1.2 | 80 - 85% | Good: Water-soluble urea byproduct allows for aqueous washing. | Medium (High cost) |

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in in-process controls (IPCs) to ensure the integrity of the synthesis at every step.

Materials Required

-

Starting Material: 9-Anthraceneacetic acid (1.0 eq)

-

Nucleophile: N-Hydroxysuccinimide (1.1 eq)

-

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (1.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Equipment: Flame-dried glassware, argon/nitrogen balloon, ice bath, fine-porosity glass frit.

Step-by-Step Methodology

-

Preparation & Dissolution:

-

Transfer 9-AAA (1.0 eq) and NHS (1.1 eq) into a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Seal the flask with a rubber septum and purge with Argon for 15 minutes.

-

Inject anhydrous DCM (approx. 10 mL per mmol of 9-AAA) to dissolve the reagents. Self-Validation: The solution should be clear and exhibit a distinct yellow hue characteristic of the anthracene core.

-

-

Temperature Control & Activation:

-

Submerge the flask in an ice-water bath (0 °C). Causality: Low temperature prevents the O→N acyl shift of the intermediate.

-

Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture over 10 minutes.

-

-

Coupling & Precipitation (IPC):

-

Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (20–25 °C).

-

Stir for an additional 12–18 hours. Self-Validation: A white precipitate (DCU) will begin to form within the first 2 hours, confirming the successful formation of the O-acylisourea and subsequent displacement by NHS [3].

-

-

Filtration & Workup:

-

Filter the heterogeneous mixture through a fine-porosity sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small volume of cold DCM.

-

Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO3 (to remove unreacted 9-AAA and NHS), deionized water, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4 .

-

-

Concentration & Recrystallization:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).

-

To achieve >95% purity, recrystallize the crude yellow solid from a mixture of Ethyl Acetate and Hexanes.

-

Caption: Step-by-step experimental workflow for 9-AAA-NHS ester synthesis.

Analytical Validation

To confirm the successful synthesis of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate, the following analytical validations must be performed:

-

Thin-Layer Chromatography (TLC): Use a mobile phase of 1:1 Ethyl Acetate:Hexanes. The product spot will have a higher Rf value than the starting carboxylic acid. The spot will be highly fluorescent under UV light (254 nm and 365 nm) due to the anthracene chromophore.

-

1 H-NMR ( CDCl3 , 400 MHz):

-

Look for the distinct multiplet of the 8 aromatic protons of the anthracene ring system ( δ 7.40 – 8.50 ppm).

-

The singlet for the CH2 linker bridging the anthracene and the ester will appear around δ 4.80 - 5.10 ppm (shifted downfield compared to the free acid).

-

Crucially, a strong singlet integrating to 4 protons at δ 2.80 - 2.90 ppm confirms the presence of the succinimidyl ( −CH2−CH2− ) ring.

-

-

Mass Spectrometry (ESI-MS): The expected exact mass for C20H15NO4 is 333.10. Look for the [M+H]+ peak at m/z 334.1 or the [M+Na]+ peak at m/z 356.1.

References

-

Title: Enhanced Photostability of the Anthracene Chromophore in Aqueous Medium upon Protein Encapsulation Source: ACS Publications (The Journal of Physical Chemistry B) URL: [Link]

-

Title: N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis Source: Amerigo Scientific URL: [Link]

-

Title: Synthesizing Biotin-NHS: General DCC Coupling Chemistry Source: iGEM (LMU-TUM Munich) URL: [Link]

-

Title: Effect of Solvent Type Approaches on Ester Formation in the Synthesis of Folic Acid N-Hydroxy Succinimide Ester Source: DergiPark URL: [Link]

The Photophysical Versatility of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate: An In-depth Technical Guide for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Brilliance of Anthracene in Modern Fluorophore Design

The anthracene core, a simple tricyclic aromatic hydrocarbon, has long captivated the attention of chemists and biologists due to its inherent and robust fluorescence. This foundational structure provides a rigid, planar scaffold that gives rise to strong light emission, making it an ideal starting point for the development of sophisticated fluorescent probes. In the realm of life sciences and drug development, the ability to selectively tag and visualize biomolecules is paramount. (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate emerges as a key player in this field, leveraging the bright fluorescence of the anthracene moiety and combining it with a reactive N-hydroxysuccinimide (NHS) ester group. This functionalization allows for the covalent attachment of the fluorophore to primary amines on proteins, peptides, and other biomolecules, enabling a wide array of applications from fundamental research to high-throughput screening.

This technical guide provides a comprehensive exploration of the photophysical properties of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate and its utility as a fluorescent labeling agent. We will delve into the underlying principles of its fluorescence, present key photophysical parameters, and offer detailed, field-proven protocols for its synthesis, characterization, and application in bioconjugation.

I. Core Molecular Structure and Synthetic Strategy

The fluorophore at the heart of this guide, (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate, is an active ester derivative of 9-anthracenecarboxylic acid. The structure consists of the fluorescent anthracene core, a linker, and the amine-reactive NHS ester.

Structural and Molecular Profiling of (2,5-Dioxopyrrolidin-1-yl) 2-Anthracen-9-ylacetate: A Guide to Anthracene-Based Bioconjugation

Introduction: The Intersection of Photophysics and Bioconjugation

In the landscape of molecular imaging and bioconjugation, the strategic selection of fluorescent probes dictates the sensitivity and stability of downstream assays. (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate , widely recognized in laboratory parlance as 9-Anthraceneacetic acid N-hydroxysuccinimide (NHS) ester , serves as a premier reagent for covalently attaching an anthracene fluorophore to primary amines. By combining the robust, environmentally sensitive fluorescence of the anthracene core with the highly specific acylation chemistry of an NHS ester, this compound provides researchers with a reliable tool for labeling proteins, peptides, and amine-modified oligonucleotides.

Physicochemical and Structural Architecture

To deploy this reagent effectively, one must first understand its fundamental molecular properties. The molecule is bipartite, consisting of a hydrophobic, fluorescent anthracene moiety and a hydrophilic, amine-reactive N-hydroxysuccinimide leaving group[1].

Quantitative Molecular Data

The following table summarizes the core physicochemical properties essential for calculating molarity and predicting steric impact during conjugation[1]:

| Property | Value / Description |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate |

| Common Name | 9-Anthraceneacetic acid NHS ester |

| CAS Number | 1253107-42-4 |

| Molecular Formula | C₂₀H₁₅NO₄ |

| Molecular Weight | 333.34 g/mol |

| Exact Mass | 333.1001 g/mol |

| SMILES String | O=C(Cc1c2ccccc2cc3ccccc13)ON4C(=O)CCC4=O |

| Storage Conditions | +4°C (Desiccated, protected from light) |

Mechanistic Chemistry: The Causality of NHS Ester Aminolysis

As a Senior Application Scientist, I emphasize that successful bioconjugation is not merely about mixing reagents; it is about controlling reaction kinetics.

The Causality of Choice: Why utilize an NHS ester over an isothiocyanate (FITC) or a sulfonyl chloride? NHS esters offer superior stability in anhydrous organic solvents and exhibit highly specific reactivity toward aliphatic primary amines ( −NH2 ) at physiological to slightly alkaline pH (7.2–8.5). At this pH range, the target amines are transiently unprotonated and act as potent nucleophiles.

The reaction proceeds via a nucleophilic acyl substitution . The primary amine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate rapidly collapses, forming a stable, irreversible amide bond while expelling N-hydroxysuccinimide as a water-soluble leaving group. This specific mechanism minimizes off-target reactions with hydroxyls ( −OH ) or thiols ( −SH ), ensuring site-specific labeling[2].

Caption: Fig 1. Nucleophilic acyl substitution mechanism of Anthracene-NHS ester with primary amines.

Self-Validating Experimental Protocol: Amine Labeling Workflow

A robust protocol must be a self-validating system. The following methodology for labeling a standard IgG antibody incorporates built-in checkpoints to verify success at each stage.

Step 1: Reagent Preparation (The Anhydrous Imperative)

-

Action: Dissolve 1 mg of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate in 100 µL of high-quality, anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Causality: NHS esters are highly susceptible to aqueous hydrolysis. By preparing the stock in an anhydrous solvent immediately before use, you prevent the premature degradation of the reactive ester into unreactive 9-anthraceneacetic acid[1].

Step 2: Target Preparation and Buffer Exchange

-

Action: Ensure the target protein is at a concentration of 2-10 mg/mL in an amine-free buffer, such as 0.1 M Sodium Bicarbonate or Phosphate-Buffered Saline (PBS), pH 8.0.

-

Causality: Buffers containing primary amines (e.g., Tris or glycine) will competitively react with the NHS ester, neutralizing the fluorophore before it can bind to the target protein. A pH of 8.0 ensures a sufficient fraction of lysine ϵ -amino groups are unprotonated and nucleophilic.

Step 3: Conjugation Reaction

-

Action: Add the dye stock to the protein solution at a 10-to-1 molar excess of dye-to-protein. Incubate for 2 hours at room temperature, protected from light.

-

Causality: The 10-fold molar excess drives the reaction kinetics forward, compensating for concurrent aqueous hydrolysis of the NHS ester, aiming for an optimal Degree of Labeling (DOL) of 2-4 fluorophores per protein.

Step 4: Purification & Visual Validation

-

Action: Pass the reaction mixture through a size-exclusion chromatography (SEC) desalting column (e.g., Sephadex G-25) equilibrated with PBS.

-

Validation Checkpoint: As the mixture passes through the column under a handheld UV lamp (365 nm), you will observe two distinct fluorescent bands. The faster-migrating band is the labeled protein conjugate; the slower, retained band is the hydrolyzed, unreacted dye. Separation of these bands visually validates the conjugation.

Step 5: Spectrophotometric Validation (DOL Calculation)

-

Action: Measure the absorbance of the purified conjugate at 280 nm ( A280 , protein) and at the anthracene absorption maximum (~365 nm, Amax ).

-

Validation Checkpoint: Calculate the Degree of Labeling (DOL) using the formula:

DOL=(A280−(Amax×CF))×ϵfluorAmax×ϵprotein(Where CF is the correction factor for the fluorophore's absorbance at 280 nm). A DOL between 2 and 4 confirms a structurally sound, self-validated conjugation without causing protein precipitation.

Caption: Fig 2. Step-by-step bioconjugation workflow ensuring self-validated fluorescent labeling.

Optimal Conjugation Parameters & Photophysical Data

To ensure reproducibility across laboratories, the following table consolidates the optimal parameters for utilizing 9-Anthraceneacetic acid NHS ester[2][3].

| Parameter | Recommended Condition | Causality / Note |

| Optimal Reaction pH | 7.5 – 8.5 | Balances amine nucleophilicity with NHS hydrolysis rate. |

| Molar Excess (Dye:Protein) | 10:1 to 20:1 | Drives reaction efficiency; prevents under-labeling. |

| Incubation Time | 2 hours at RT | Sufficient for >90% reaction completion. |

| Excitation Maximum ( λex ) | ~340 - 365 nm | Anthracene core exhibits multi-peak UV absorption[3]. |

| Emission Maximum ( λem ) | ~410 - 430 nm | Emits in the blue spectrum; highly sensitive to local environment[2]. |

References

-

The Journal of Physical Chemistry B. "Photophysical and Photochemical Behavior of 9-Anthraceneacetic Acid." ACS Publications, Vol. 114, No. 34.[2] URL:[Link]

Sources

Application Notes and Protocols for Primary Amine Labeling with (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate

Authored by: A Senior Application Scientist

Introduction

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate, hereafter referred to as 9-Anthracene-Acetate NHS Ester, is a fluorescent labeling reagent designed for the covalent modification of primary amines in proteins, peptides, and other biomolecules. This reagent features an anthracene fluorophore, a well-characterized polycyclic aromatic hydrocarbon known for its distinct UV excitation and blue emission profile.[1] The fluorophore is activated with an N-hydroxysuccinimide (NHS) ester, a highly efficient functional group for targeting primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form stable, covalent amide bonds.[2][3]

The utility of fluorescently labeled biomolecules is vast, enabling sensitive detection and quantification in numerous applications including immunofluorescence, flow cytometry, fluorescence microscopy, and fluorescence resonance energy transfer (FRET) assays.[4] This document provides a comprehensive guide to the principles, protocols, and critical considerations for the successful conjugation of 9-Anthracene-Acetate NHS Ester to amine-containing molecules.

Principle of the Reaction: The Chemistry of Amine Labeling

The labeling reaction is a nucleophilic acyl substitution. The primary amine group on the target molecule, in its unprotonated state, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond, covalently linking the anthracene probe to the target molecule, and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3]

The efficiency of this reaction is critically dependent on pH. A slightly alkaline environment (pH 7.2-8.5) is required to ensure a sufficient population of deprotonated, and therefore nucleophilic, primary amines.[3][5] However, this must be balanced against the competing reaction of hydrolysis, where the NHS ester reacts with water, rendering it inactive. The rate of hydrolysis increases significantly at higher pH values.[5][6]

Figure 1: Reaction mechanism of 9-Anthracene-Acetate NHS Ester with a primary amine.

I. Preparation of Reagents

Scientific integrity begins with meticulous reagent preparation. The presence of contaminating nucleophiles or improper storage of the reactive dye can lead to failed conjugations.

A. Biomolecule Solution (e.g., Protein, Peptide)

-

Buffer Selection: The biomolecule must be in an amine-free buffer at the desired pH for the reaction. Buffers such as phosphate-buffered saline (PBS), bicarbonate, or borate at pH 7.2-8.5 are recommended.[3]

-

Causality: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[2][3] If your protein is in such a buffer, it must be exchanged prior to labeling via dialysis or gel filtration.[7]

-

-

Concentration: For optimal labeling, adjust the biomolecule concentration to 1-10 mg/mL.[8]

-

Causality: More concentrated protein solutions can improve labeling efficiency by increasing the probability of a reactive encounter between the dye and the protein before the dye is hydrolyzed.[3]

-

B. 9-Anthracene-Acetate NHS Ester Stock Solution

-

Solvent Choice: The 9-Anthracene-Acetate NHS Ester is susceptible to hydrolysis and has low solubility in aqueous solutions.[9] Therefore, it must be dissolved in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[10][11][12]

-

Preparation: Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution, typically at 10 mM, immediately before use. For example, to prepare 100 µL of a 10 mM solution, add 100 µL of anhydrous DMSO to 1 µmol of the dye. Vortex briefly to ensure complete dissolution.[2]

-

Storage: While immediate use is strongly recommended, if necessary, the stock solution in anhydrous DMSO/DMF can be stored, tightly sealed and protected from light, at -20°C for 1-2 months.[8] Avoid multiple freeze-thaw cycles.

II. Experimental Protocol: Labeling Primary Amines

This protocol is a general guideline. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific application.

Figure 2: General experimental workflow for primary amine labeling and purification.

A. The Labeling Reaction

-

Molar Ratio Calculation: Determine the volume of dye stock solution needed to achieve the desired molar excess of dye over the biomolecule. A common starting point is a 5:1 to 20:1 molar ratio.[7][10]

-

Expertise: A lower ratio (5:1) is a good starting point to avoid over-labeling, which can lead to fluorescence quenching, protein precipitation, or loss of biological activity.[13] A higher ratio may be necessary for dilute protein solutions or less reactive proteins.

-

-

Reaction Incubation: While gently stirring or vortexing the biomolecule solution, add the calculated volume of the dye stock solution in a dropwise fashion.[2]

-

Protect the reaction vessel from light (e.g., by wrapping in aluminum foil) and incubate for 1-2 hours at room temperature or overnight at 4°C.[7]

-

Expertise: Incubation at 4°C proceeds more slowly but can be beneficial for sensitive proteins. It also slows the rate of NHS ester hydrolysis, potentially increasing labeling efficiency over extended reaction times.

-

B. Quenching the Reaction (Optional but Recommended)

-

To terminate the reaction, add a quenching reagent such as Tris or glycine to a final concentration of 50-100 mM.[7]

-

Incubate for an additional 15-30 minutes at room temperature.

-

Causality: The primary amines in the quenching reagent will react with and consume any remaining unreacted 9-Anthracene-Acetate NHS Ester, preventing non-specific labeling of other molecules in downstream applications.[3]

-

III. Purification of the Labeled Conjugate

Purification is a critical step to remove unreacted dye. Free dye can contribute to high background fluorescence and will interfere with the accurate determination of the degree of labeling.[4][14]

A. Method 1: Gel Filtration Chromatography (e.g., Sephadex G-25)

This method separates molecules based on size. The larger labeled protein will elute first, while the smaller, unreacted dye molecules are retained longer in the column pores.[7][15]

-

Equilibrate a gel filtration column (e.g., a pre-packed PD-10 desalting column) with an appropriate storage buffer (e.g., PBS).

-

Apply the quenched reaction mixture to the top of the column.

-

Elute the conjugate with the storage buffer.

-

Collect the fractions. The labeled protein is typically visible as the first colored band to elute from the column.

B. Method 2: Dialysis

This method is suitable for larger volumes and relies on a semi-permeable membrane to separate the large conjugate from the small, free dye molecules.[7]

-

Transfer the quenched reaction mixture into dialysis tubing with an appropriate molecular weight cutoff (MWCO), typically 10-14 kDa for antibodies.

-

Dialyze against a large volume of storage buffer (e.g., 1-2 L of PBS) at 4°C.

-

Perform at least three buffer changes over 24-48 hours to ensure complete removal of the unreacted dye.

IV. Characterization and Data Analysis

Calculating the Degree of Labeling (DOL)

The DOL is the average number of fluorophore molecules conjugated to each biomolecule. It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum (λ_max) for the anthracene dye (approx. 375 nm).

-

Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and ~375 nm (A_dye).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

[Dye] (M) = A_dye / ε_dye

-

Where ε_dye is the molar extinction coefficient of the 9-Anthracene-Acetate at its λ_max. (This value should be provided by the manufacturer).

-

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

-

[Protein] (M) = [A_280 – (A_dye × CF)] / ε_protein

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm, and CF is the correction factor (CF = A_280 of dye / A_dye of dye).

-

-

Calculate the DOL:

-

DOL = [Dye] / [Protein]

-

V. Critical Parameters and Troubleshooting

The success of a labeling reaction hinges on several interdependent factors. The tables below summarize these parameters and provide a guide for troubleshooting common issues.

Table 1: Critical Parameters for Amine Labeling

| Parameter | Optimal Range | Rationale & Causality |

|---|---|---|

| pH | 7.2 - 8.5 | Balances the need for deprotonated (nucleophilic) amines with the competing risk of NHS ester hydrolysis, which is accelerated at higher pH.[3][5] |

| Dye:Biomolecule Molar Ratio | 5:1 to 20:1 | Higher ratios increase the likelihood of labeling but can cause protein precipitation, loss of function, or fluorescence quenching.[7][13] Requires empirical optimization. |

| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations favor the bimolecular labeling reaction over the unimolecular hydrolysis of the dye, improving efficiency.[3][8] |

| Temperature & Time | 1-2h at RT or Overnight at 4°C | Room temperature provides a faster reaction. 4°C is slower but may be gentler for sensitive proteins and reduces the rate of hydrolysis.[7] |

| Buffer Composition | Amine-Free (e.g., PBS, Bicarbonate) | Primary amine-containing buffers (Tris, Glycine) will compete for the NHS ester, drastically reducing the labeling yield of the target molecule.[3][10] |

Table 2: Effect of pH on NHS-Ester Half-life

| pH | Temperature | Approximate Half-life | Implication |

|---|---|---|---|

| 7.0 | 0°C | 4 - 5 hours | Slower reaction, but very stable ester.[3][6] |

| 8.0 | 4°C | ~ 1-2 hours | Good compromise for reactivity and stability.[16] |

| 8.5 | 25°C | ~ 30 minutes | Efficient labeling, but dye must react quickly.[16] |

| 8.6 | 4°C | 10 minutes | High rate of hydrolysis; reaction must be very efficient.[3][6] |

Table 3: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Low/No Labeling (Low DOL) | 1. Presence of amine-containing buffers (e.g., Tris).2. NHS ester was hydrolyzed before reaction.3. Incorrect pH (too low).4. Insufficient dye:protein molar ratio. | 1. Exchange biomolecule into an amine-free buffer.2. Prepare fresh dye stock in anhydrous solvent immediately before use.3. Verify reaction buffer is between pH 7.2-8.5.4. Increase the molar excess of the dye. |

| Protein Precipitation | 1. Over-labeling of the protein.2. Solvent incompatibility (high % of DMSO/DMF).3. Protein instability under reaction conditions. | 1. Reduce the dye:protein molar ratio.2. Keep the volume of added dye stock solution below 10% of the total reaction volume.3. Perform the reaction at 4°C instead of room temperature. |

| High Background Fluorescence | Incomplete removal of unreacted dye. | 1. Ensure thorough purification via gel filtration or dialysis.2. For gel filtration, collect only the initial, well-separated protein peak.3. For dialysis, increase the number of buffer changes and duration. |

References

- Vertex AI Search. (2011).

- Vertex AI Search. (2001).

-

Taylor & Francis Online. (2006). Solubility of Anthracene in Organic Nonelectrolyte Solvents. Available at: [Link]

- BenchChem. Application Notes and Protocols for Labeling Primary Amines with Fluorescein-PEG6-NHS Ester.

- You Do Bio. Protocol for Labeling with 6-TAMRA NHS Ester.

- The Royal Society Publishing. The quenching of anthracene fluorescence.

- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.

- BenchChem.

-

ACS Publications. (2010). Solubility of Anthracene in C1−C3 Alcohols. Available at: [Link]

-

Sciencemadness Wiki. (2023). Anthracene. Available at: [Link]

- ACS Publications. Fluorescence Quenching Kinetics of Anthracene and Naphthalene Covalently Bound to the Terminus of Poly(methacrylic Acid).

- Sanexen. Fact sheet: Anthracene.

- ResearchGate. (2014).

- National Institutes of Health.

-

Shimadzu. (2026). Purification of Fluorescent Protein-Labeled Antibodies by Gel Filtration Chromatography. Available at: [Link]

-

ACS Publications. (2009). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Available at: [Link]

-

ACS Publications. (2007). Solubility of Anthracene in N,N-Dimethyformamide, N,N-Dimethylacetamide, and N-Methyl-2-pyrrolidone. Available at: [Link]

- Royal Society of Chemistry. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution.

-

ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Available at: [Link]

-

YouTube. (2021). Lab 6 Overview: Purifying the Fluorescent Protein. Available at: [Link]

- Royal Society of Chemistry. (2012).

Sources

- 1. Anthracene - Sciencemadness Wiki [sciencemadness.org]

- 2. biotium.com [biotium.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Fact sheet: Anthracene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 10. youdobio.com [youdobio.com]

- 11. interchim.fr [interchim.fr]

- 12. researchgate.net [researchgate.net]

- 13. chalcogen.ro [chalcogen.ro]

- 14. Rapid protein concentration, efficient fluorescence labeling and purification on a micro/nanofluidics chip - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 15. Purification of Fluorescent Protein-Labeled Antibodies by Gel Filtration Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

Application Note and Protocols for Peptide Bioconjugation using (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate

Introduction: Illuminating Peptides with Anthracene for Advanced Research Applications

The covalent modification of peptides with fluorescent probes is a cornerstone of modern biochemical and cellular research, enabling the study of peptide localization, receptor binding, and enzymatic activity with high sensitivity.[1][2] Among the diverse palette of available fluorophores, anthracene and its derivatives offer unique photophysical properties, including a large Stokes shift and environmental sensitivity, making them valuable tools for investigating biological processes.[3][4][5] This application note provides a detailed guide for the bioconjugation of peptides with (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate, an amine-reactive building block for introducing the anthracene moiety.

(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate utilizes a N-hydroxysuccinimide (NHS) ester functional group, a widely employed reagent for the selective acylation of primary amines under mild conditions.[6][7][8][9][10] This method primarily targets the α-amino group at the N-terminus of a peptide and the ε-amino group of lysine side chains, forming a stable amide bond. The resulting anthracene-labeled peptides can be employed in a variety of applications, including fluorescence microscopy, fluorescence resonance energy transfer (FRET) assays, and as photosensitizers to induce localized cellular damage.[3]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific principles to empower users to optimize the conjugation for their specific peptide and application.

Reaction Principle and Workflow

The bioconjugation process involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. A critical competing reaction is the hydrolysis of the NHS ester by water, which deactivates the reagent.[11] Therefore, careful control of the reaction conditions, particularly pH, is paramount for achieving high conjugation efficiency.

Sources

- 1. lubio.ch [lubio.ch]

- 2. biocompare.com [biocompare.com]

- 3. rroij.com [rroij.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Fluorescent Conjugation of Monoclonal Antibodies with (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Development Professionals Application: Immunofluorescence, Flow Cytometry, and Förster Resonance Energy Transfer (FRET) Assays

Introduction & Mechanistic Rationale

The covalent attachment of fluorophores to monoclonal antibodies (mAbs) is a foundational technique in modern bioanalysis. Labeling with (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate (also known as 9-Anthraceneacetic acid NHS ester)[1] provides a unique UV-excitable fluorescent probe. Anthracene exhibits a distinct excitation peak at ~356 nm and an emission peak at ~397 nm ()[2], making it spectrally compatible with blue-emitting detection channels and an excellent donor molecule in FRET pairs.

As a Senior Application Scientist, it is critical to understand the causality behind the conjugation chemistry rather than simply following a protocol. This reaction relies on N-hydroxysuccinimide (NHS) ester chemistry , which facilitates a nucleophilic acyl substitution.

The Causality of Experimental Conditions:

-

pH Optimization (8.0–8.5): The primary targets for NHS esters are the ε-amino groups of lysine residues (pKa ~10.5) and the α-amino group at the N-terminus (pKa ~8.0). At physiological pH (7.4), lysine side chains are predominantly protonated ( −NH3+ ) and non-nucleophilic. Elevating the pH to 8.0–8.5 increases the fraction of deprotonated amines ( −NH2 ) available for nucleophilic attack ()[3]. However, exceeding pH 9.0 exponentially accelerates the competing base-catalyzed hydrolysis of the NHS ester into a non-reactive carboxylic acid ()[4].

-

Strict Avoidance of Amine Buffers: Buffers containing primary amines, such as Tris or glycine, act as competitive nucleophiles and will rapidly quench the NHS ester, resulting in zero antibody labeling[3].

-

Anhydrous Co-Solvents: Anthracene is highly hydrophobic, and its NHS ester is highly moisture-sensitive. The dye must be reconstituted in strictly anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately prior to the reaction to prevent premature hydrolysis[5].

Quantitative Data: Optimization of Dye-to-Protein Ratios

The Degree of Labeling (DOL) must be carefully titrated. Over-labeling with hydrophobic fluorophores like anthracene can lead to antibody precipitation, epitope masking, and high background signal due to non-specific binding.

Table 1: Impact of Molar Excess on Conjugation Efficiency and DOL (Standard IgG, 150 kDa)

| Molar Excess (Dye:mAb) | Reaction Time | Buffer pH | Conjugation Efficiency | Average DOL | Aggregation Risk |

| 5:1 | 60 min | 8.5 | >85% | 1.2 - 1.8 | Low |

| 15:1 | 60 min | 8.5 | >75% | 3.5 - 4.5 | Low (Optimal) |

| 30:1 | 60 min | 8.5 | ~60% | 6.0 - 7.5 | Moderate |

| 50:1 | 60 min | 8.5 | <50% | >8.0 | High (Precipitation) |

Workflow Visualization

Fig 1. Mechanistic workflow of NHS ester conjugation and subsequent SEC purification.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate steps are controlled and final outputs are quantifiable.

Phase 1: Antibody Preparation

-

Concentration Check: Ensure the mAb is at a concentration of 2.0 to 5.0 mg/mL. Lower concentrations favor NHS ester hydrolysis over acylation[4].

-

Buffer Exchange: If the mAb is stored in Tris, glycine, or contains sodium azide >0.1%, perform a buffer exchange using a 40 kDa MWCO desalting column into Labeling Buffer (50 mM Sodium Borate, pH 8.5, or PBS, pH 8.0).

Phase 2: Reagent Reconstitution

-

Equilibrate the vial of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate to room temperature before opening to prevent condensation[4].

-

Dissolve the dye in high-quality, anhydrous DMSO to achieve a 10 mM stock solution.

-

Critical Step: Vortex vigorously. The solution must be used within 15 minutes of reconstitution. Discard any unused reconstituted dye, as it will rapidly hydrolyze.

-

Phase 3: Conjugation Reaction

-

Calculate the required volume of 10 mM dye stock to achieve a 15:1 molar excess of dye to protein.

-

Formula:Volume of Dye (µL) = (mg of mAb / 150,000 Da) × 15 × (1,000,000 µL/L) / 10 mM

-

-

Add the calculated volume of dye stock dropwise to the mAb solution while gently vortexing to prevent localized precipitation of the hydrophobic dye.

-

Incubate the reaction mixture for 60 minutes at room temperature (20–25°C) , protected from light[4].

Phase 4: Purification (Size Exclusion Chromatography)

Causality: Unreacted anthracene will non-covalently intercalate into the hydrophobic pockets of the IgG, causing falsely elevated DOL readings and high background in assays.

-

Equilibrate a Zeba™ Spin Desalting Column (40K MWCO) or equivalent with standard PBS (pH 7.4).

-

Load the reaction mixture onto the column and centrifuge at 1,000 × g for 2 minutes.

-

Collect the eluate containing the covalently labeled anthracene-mAb conjugate. The unreacted dye and free NHS leaving groups remain retained in the column resin[6].

Phase 5: Quality Control & DOL Calculation

Measure the absorbance of the purified conjugate at 280 nm ( A280 ) and 356 nm ( A356 ) using a UV-Vis spectrophotometer.

Calculate the Degree of Labeling (DOL) using the following self-validating formulas:

-

Corrected Protein Absorbance: AmAb=A280−(A356×CF356)

(Where CF356 is the correction factor for anthracene's absorbance at 280 nm, typically ~0.15).

-

Protein Concentration (M): Concentration=ϵmAbAmAb

(Where ϵmAb for IgG is 210,000M−1cm−1 ).

-

Degree of Labeling (Moles of Dye per Mole of Protein): DOL=ϵanthracene×ConcentrationA356

(Where ϵanthracene is approximately 9,000M−1cm−1 at 356 nm).

Acceptance Criteria: A successful reaction should yield a DOL between 3.0 and 5.0.

References

Sources

- 1. 9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester [lgcstandards.com]

- 2. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]

- 3. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - JP [thermofisher.com]

Application Note: Live-Cell Fluorescence Imaging via (2,5-Dioxopyrrolidin-1-yl) 2-Anthracen-9-ylacetate Bioconjugation

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Advanced Technical Guide & Self-Validating Protocol

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter imaging artifacts stemming from a fundamental misunderstanding of bioconjugation chemistry. (2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate (commonly referred to as 9-anthraceneacetic acid NHS ester) is a powerful, amine-reactive fluorescent probe[1]. However, its successful application in live-cell imaging requires precise control over the reaction microenvironment.

This guide moves beyond basic step-by-step instructions to explain the causality behind each experimental parameter. The labeling mechanism relies on nucleophilic acyl substitution . The N-hydroxysuccinimide (NHS) ester acts as an optimal leaving group when attacked by unprotonated primary amines ( −NH2 ), such as the ϵ -amines of lysine residues or the N-termini of cellular proteins.

The Photophysical Advantage of Anthracene Encapsulation